Reactive Hydroxyethoxy Handle Enables Copolymerizable UV Stabilizer Synthesis
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (HHEBP) possesses a terminal primary hydroxyl group that can be esterified to form acrylate or methacrylate monomers. The resulting monomer, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate (CAS 16432-81-8, commercial name Cyasorb UV 2098), is copolymerizable with vinyl monomers such as methyl methacrylate and styrene [1]. In contrast, benzophenone-3 (2-hydroxy-4-methoxybenzophenone) and benzophenone-1 (2,4-dihydroxybenzophenone) lack a suitably reactive terminal hydroxyl for straightforward acrylate functionalization, limiting them to use as non-reactive, physically dispersed additives [2]. A study on an analogous polymerizable benzophenone (2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy)benzophenone) demonstrated that copolymerization with styrene eliminated detectable stabilizer migration in water extraction tests, whereas physical blends of polystyrene with 2,4-dihydroxybenzophenone showed significant leaching [3].
| Evidence Dimension | Ability to form copolymerizable monomer for migration-resistant UV stabilization |
|---|---|
| Target Compound Data | Terminal –OH allows direct esterification to acrylate/methacrylate; commercialized as Cyasorb UV 2098 |
| Comparator Or Baseline | Benzophenone-3 (CAS 131-57-7): –OCH₃ group, no reactive handle for polymerization. Benzophenone-1 (CAS 131-56-6): phenolic –OH at position 4, less selective for mono-functionalization. |
| Quantified Difference | Qualitative functional difference: target enables covalent polymer anchoring; analogs remain extractable additives. |
| Conditions | Synthetic derivatization context; polymerizable monomer preparation |
Why This Matters
For procurement decisions in polymer stabilization, the ability to generate a copolymerizable UV absorber from this intermediate directly addresses regulatory and performance requirements for low-migration materials in food-contact packaging and biomedical devices.
- [1] CAS Common Chemistry. (2024). 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester. CAS RN 16613-04-0. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=16613-04-0 View Source
- [2] DrugFuture. (n.d.). Oxybenzone (2-Hydroxy-4-methoxybenzophenone). Retrieved from https://www.drugfuture.com/chemdata/oxybenzone.html View Source
- [3] Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer. (2007). European Polymer Journal, 43(6), 2241–2248. View Source
